molecular formula C17H15ClN2O2 B4404178 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B4404178
M. Wt: 314.8 g/mol
InChI Key: VTANZPDEDGLVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a heterocyclic compound that belongs to the class of oxadiazoles and has a molecular formula of C19H17ClN2O2.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial effects by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules. The anti-inflammatory effects may be due to the inhibition of the NF-κB pathway, which is a key regulator of inflammation. The cytotoxic effects on cancer cells may be attributed to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity on normal cells, making it a potentially safe compound for therapeutic use. The compound has been shown to have a low binding affinity to plasma proteins, indicating that it may have a high bioavailability. In addition, the compound has been shown to have good solubility in water, which is a desirable property for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is its broad-spectrum antimicrobial activity. The compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its potential as an anti-inflammatory and anticancer agent. However, the limitations of the compound include its complex synthesis process and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole. One direction is to further investigate its mechanism of action and optimize its synthesis process to improve its yield and purity. Another direction is to explore its potential as a therapeutic agent for various diseases, including bacterial and fungal infections, inflammatory disorders, and cancer. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents.

Scientific Research Applications

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has potential applications in various areas of scientific research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-3-5-13(6-4-11)17-20-19-16(22-17)10-21-14-7-8-15(18)12(2)9-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTANZPDEDGLVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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